
EPZ011989
Overview
Description
EPZ011989 is a potent, selective, and orally bioavailable inhibitor of the protein methyltransferase Enhancer of Zeste Homolog 2 (EZH2). This compound has shown significant potential in inhibiting tumor growth, particularly in models of human B cell lymphoma . This compound is a valuable tool for exploring the biological activity of EZH2 and its associated pathobiology .
Preparation Methods
The synthesis of EPZ011989 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is prepared through a series of chemical reactions that ensure its potency and selectivity as an EZH2 inhibitor . Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
EPZ011989 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups within the molecule, potentially altering its activity and stability.
Substitution Reactions: These reactions involve the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions: The specific reagents and conditions used in these reactions are not publicly disclosed, but they would typically involve standard organic chemistry techniques and reagents.
Major Products: The major products formed from these reactions would depend on the specific modifications made to the this compound molecule.
Scientific Research Applications
A. B Cell Lymphomas
EPZ011989 has shown promising results in preclinical models of B cell lymphomas. In xenograft studies using human B cell lymphoma cell lines, this compound demonstrated significant tumor growth inhibition. The compound exhibited an inhibition constant (K_i) of less than 3 nM, indicating its potency against both mutant and wild-type EZH2 .
Table 1: Summary of In Vivo Activity Against B Cell Lymphomas
Model | Dose (mg/kg) | Tumor Regression | Weight Change (%) |
---|---|---|---|
KARPAS-422 | 250 | Yes | -5 |
KARPAS-422 | 500 | Yes | -7 |
B. Rhabdomyosarcoma
In studies involving rhabdomyosarcoma models, this compound was evaluated both as a single agent and in combination with standard chemotherapeutics like irinotecan and vincristine. The results indicated that while this compound alone did not induce tumor regression, it significantly prolonged time to event across various models, enhancing the efficacy of the standard treatments .
Table 2: Efficacy of this compound in Rhabdomyosarcoma Models
Combination | Median Days to Event | EFS T/C Ratio | p-value (vs Control) |
---|---|---|---|
This compound + Irinotecan | 47.1 | 2.47 | <0.001 |
This compound + Vincristine | 104.0 | 5.44 | <0.001 |
Combination Therapies
This compound has been investigated for its potential in combination with other anticancer agents. Studies have shown that combining this compound with cisplatin enhances antitumor activity in lung, ovarian, and breast cancer models . This combination therapy approach aims to exploit the synergistic effects of EZH2 inhibition alongside traditional chemotherapeutic agents.
Applications in Acute Myeloid Leukemia (AML)
Recent research has focused on the role of EZH2 in acute myeloid leukemia. This compound has been demonstrated to effectively inhibit EZH2 function in AML cell lines and primary samples, promoting differentiation and potentially improving patient outcomes .
Table 3: Effects of this compound on AML Cell Lines
Cell Line | IC50 (nM) | Differentiation Induction |
---|---|---|
AML Line A | <100 | Yes |
AML Line B | <150 | Yes |
Mechanism of Action
EPZ011989 exerts its effects by inhibiting the activity of EZH2, a key component of the Polycomb repressive complex 2 (PRC2). EZH2 catalyzes the tri-methylation of lysine 27 on histone H3 (H3K27me3), leading to the silencing of associated gene promoters . By inhibiting EZH2, this compound reduces H3K27me3 levels, thereby altering gene expression and promoting anti-tumor activity . The molecular targets and pathways involved include the PRC2 complex and various downstream signaling pathways that regulate cell growth and differentiation .
Comparison with Similar Compounds
EPZ011989 is unique among EZH2 inhibitors due to its high potency, selectivity, and oral bioavailability. Similar compounds include:
GSK126: Another potent EZH2 inhibitor with similar applications in cancer research.
Tazemetostat: An EZH2 inhibitor that has been approved for the treatment of certain types of lymphoma.
UNC1999: A dual inhibitor of EZH2 and EZH1, used in research to study the broader effects of EZH inhibition.
This compound stands out due to its robust in vivo activity and favorable pharmacokinetic properties, making it a powerful tool for exploring EZH2 activity in biological systems .
Biological Activity
EPZ011989 is a potent, selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, which plays a crucial role in gene silencing and is implicated in various cancers, particularly B cell lymphomas and acute myeloid leukemia (AML). This article explores the biological activity of this compound, including its pharmacokinetics, efficacy in preclinical models, and case studies demonstrating its therapeutic potential.
1. Overview of this compound
This compound was developed to overcome limitations associated with earlier EZH2 inhibitors. It exhibits favorable pharmacokinetic properties, including oral bioavailability and effective tumor growth inhibition in vivo. The compound's chemical structure is given by:
This compound selectively inhibits EZH2 by binding to its catalytic site, leading to a decrease in trimethylation of histone H3 at lysine 27 (H3K27me3), a marker of gene repression. This inhibition results in the reactivation of tumor suppressor genes and differentiation of cancer cells.
3. Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in mouse models. Key findings include:
Dose (mg/kg) | C_min (ng/mL) | Duration Above LCC (hours) |
---|---|---|
125 | 50 | 4 |
250 | 150 | 6 |
500 | 300 | 12 |
1000 | 500 | 24 |
The effective plasma level required for biological activity (LCC) was determined to be approximately 158 ng/mL, with sustained exposure achieved at higher doses .
4.1 B Cell Lymphoma Models
In mouse xenograft models of human B cell lymphoma, this compound demonstrated significant tumor growth inhibition. Doses as low as 250 mg/kg resulted in robust reductions in tumor size without significant toxicity .
4.2 Acute Myeloid Leukemia (AML)
This compound has shown promising results in AML models as well. In studies involving MOLM-13 cell lines and patient-derived xenografts, treatment with this compound led to:
- Induction of differentiation in AML blasts.
- Prolonged survival in mice engrafted with EPZ-treated cells compared to controls .
The following table summarizes the outcomes observed in AML studies:
Treatment Group | Tumor Burden Reduction (%) | Median Survival (days) |
---|---|---|
DMSO Control | - | 14 |
This compound | 50 | 30 |
5. Combination Studies
Research has also explored the synergistic effects of this compound when combined with standard chemotherapeutic agents such as irinotecan and vincristine. In pediatric malignant rhabdoid tumor models, the combination therapy improved time to event metrics significantly, although it did not consistently induce tumor regression .
6. Case Studies and Clinical Implications
Several case studies highlight the clinical relevance of this compound:
- Study on AML Differentiation : A study indicated that pre-treatment with this compound before engrafting AML cells into mice resulted in a significantly lower disease burden and improved survival rates compared to untreated controls .
- Pediatric Rhabdoid Tumors : In pediatric patients with rhabdoid tumors, combining this compound with traditional chemotherapy showed enhanced efficacy, suggesting potential for improved treatment protocols .
7. Conclusion
This compound represents a significant advancement in the development of EZH2 inhibitors, demonstrating robust biological activity across various cancer models. Its ability to inhibit tumor growth and promote differentiation highlights its therapeutic potential for treating malignancies associated with EZH2 dysregulation.
Future clinical trials will be essential to validate these findings and explore the full therapeutic potential of this compound in human subjects.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of EPZ011989 as an EZH2 inhibitor, and how does it modulate histone methylation?
this compound is a potent, selective, and orally bioavailable inhibitor of EZH2, a histone methyltransferase responsible for trimethylating lysine 27 on histone H3 (H3K27me3), a repressive epigenetic mark. This compound binds competitively to the S-adenosylmethionine (SAM) pocket of EZH2, with Ki values <3 nM for both wild-type and mutant EZH2. This inhibition reduces H3K27me3 levels, derepressing tumor suppressor genes and inducing differentiation or apoptosis in cancer cells. Validation involves Western blotting for H3K27me3 and EZH2 expression, as demonstrated in bladder cancer and AML models .
Q. How should researchers validate EZH2 target engagement in vitro?
Target engagement can be assessed via:
- Western blotting : Measure H3K27me3 and EZH2 protein levels after treatment (e.g., 0.625–128.5 μM for 24–72 hours) .
- Cellular assays : Evaluate anti-proliferative effects using Titer-Glo viability assays (IC50 ranges: 0.625 μM in ccRCC to 1.25 μM in mesothelioma) .
- Colony formation assays : this compound reduces colony size and number in AML (e.g., MOLM-13 cells) at 0.5–1 μM .
Q. What in vitro models are appropriate for studying this compound’s efficacy?
- Cell lines : Use EZH2-dependent models such as WSU-DLCL2 (lymphoma), MOLM-13 (AML), MSTO-211H (mesothelioma), and BAP1-mutant ccRCC.
- Concentration ranges : 0.1–10 μM for viability assays, with higher doses (up to 128.5 μM) for protein modulation .
- Duration : 48–72 hours for acute effects; 7–14 days for colony formation or differentiation studies .
Advanced Research Questions
Q. How can researchers optimize this compound dosing in vivo, and what pharmacokinetic challenges exist?
- Dosing regimens : 500 mg/kg orally twice daily (BID) achieves robust tumor suppression in xenograft models (e.g., B-cell lymphoma, mesothelioma) .
- Bioavailability enhancement : Nanoformulations (e.g., human serum albumin nanoparticles) improve solubility and biodistribution, as shown in AML models .
- Pharmacodynamic markers : Monitor H3K27me3 reduction in tumors via immunohistochemistry or Western blot .
Q. What experimental designs are effective for studying this compound in combination therapies?
- Synergy with chemotherapy : Combine with cisplatin in bladder cancer (e.g., 30 mg/kg cisplatin + 500 mg/kg this compound) to enhance apoptosis .
- Resensitization strategies : Pre-treat BEZ235-resistant leiomyosarcoma cells with 1.25 μM this compound for 1 week to restore PI3K/mTOR inhibitor sensitivity .
- Immunophenotyping : Assess CD11b+/CD45+ markers in AML engrafted mice to evaluate differentiation .
Q. How do researchers address contradictory results across cancer models (e.g., efficacy in AML vs. lack of response in pancreatic cysts)?
- Model specificity : this compound fails to block cyst growth in KrasG12D; Arid1a−/− pancreatic models due to context-dependent EZH2 roles. Prioritize models with high EZH2/H3K27me3 baseline (e.g., BAP1-mutant cancers) .
- Genetic profiling : Validate EZH2 dependency via RNAi or CRISPR before in vivo trials .
- Dose titration : Adjust concentrations based on tumor H3K27me3 levels (e.g., 1.25 μM in vitro vs. 500 mg/kg in vivo) .
Q. What methodologies elucidate this compound’s role in proteasomal degradation pathways?
- Ubiquitination assays : Treat cells with this compound-loaded nanoparticles and proteasome inhibitors (e.g., MG132) to confirm EZH2/c-Myb co-degradation via Western blot .
- Chromatin immunoprecipitation (ChIP) : Demonstrate EZH2 promoter binding by c-Myb in AML cells .
- siRNA silencing : Knock down c-Myb to validate its regulatory role in EZH2 expression .
Q. How can researchers mitigate off-target effects or toxicity in long-term studies?
- Toxicity profiling : Monitor weight loss in xenograft models (e.g., KCA mice showed <10% weight loss at 500 mg/kg) .
- Selectivity assays : Compare this compound’s IC50 against related methyltransferases (e.g., EZH1 IC50 >50-fold higher) .
- Tissue histology : Perform H&E staining on liver/lung tissues to assess organ toxicity .
Q. Methodological Guidelines
- Data analysis : Use ANOVA for non-survival datasets (e.g., tumor volume) and COX models for survival studies .
- Statistical rigor : Include ≥5 mice/group for in vivo studies and triplicate samples for in vitro assays .
- Reagent validation : Confirm antibody specificity for H3K27me3 (Cell Signaling #9733) and EZH2 (BD Biosciences #612666) .
Properties
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H51N5O4/c1-7-40(30-12-10-29(11-13-30)38(5)15-18-43-6)33-23-28(9-8-14-39-16-19-44-20-17-39)22-31(27(33)4)34(41)36-24-32-25(2)21-26(3)37-35(32)42/h21-23,29-30H,7,10-20,24H2,1-6H3,(H,36,41)(H,37,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFINGFCBFHOPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)N(C)CCOC)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C#CCN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H51N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.